1-Methanesulphonyl-4-(tert-butyldimethylsilyl)oxypiperidine
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Overview
Description
1-Methanesulphonyl-4-(tert-butyldimethylsilyl)oxypiperidine is a chemical compound with the molecular formula C12H27NO3SSi. It is a piperidine derivative that features a methanesulphonyl group and a tert-butyldimethylsilyl group. This compound is of interest in organic synthesis and medicinal chemistry due to its unique structural properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Methanesulphonyl-4-(tert-butyldimethylsilyl)oxypiperidine can be synthesized through a multi-step process. One common method involves the protection of the hydroxyl group of piperidine with a tert-butyldimethylsilyl group, followed by the introduction of the methanesulphonyl group. The reaction typically involves the use of tert-butyldimethylsilyl chloride and a base such as triethylamine to form the tert-butyldimethylsilyl ether. Subsequently, methanesulfonyl chloride is used to introduce the methanesulphonyl group under basic conditions .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-Methanesulphonyl-4-(tert-butyldimethylsilyl)oxypiperidine undergoes various chemical reactions, including:
Substitution Reactions: The methanesulphonyl group can be displaced by nucleophiles, leading to the formation of new compounds.
Hydrolysis: The tert-butyldimethylsilyl group can be removed under acidic or basic conditions to yield the corresponding hydroxyl compound.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although specific examples are less common.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alcohols. Conditions typically involve the use of a base and an appropriate solvent.
Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide) can be used to remove the tert-butyldimethylsilyl group.
Oxidation and Reduction: Reagents such as oxidizing agents (e.g., potassium permanganate) or reducing agents (e.g., lithium aluminum hydride) can be employed.
Major Products Formed
Substitution Reactions: Products vary depending on the nucleophile used, leading to a wide range of derivatives.
Hydrolysis: The major product is the corresponding hydroxyl compound.
Oxidation and Reduction: Specific products depend on the nature of the oxidizing or reducing agent used.
Scientific Research Applications
1-Methanesulphonyl-4-(tert-butyldimethylsilyl)oxypiperidine has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Medicinal Chemistry: The compound is used in the development of pharmaceuticals, particularly as an intermediate in the synthesis of drug candidates.
Biological Studies: It can be used to study the effects of methanesulphonyl and silyl groups on biological systems.
Industrial Applications: The compound may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-Methanesulphonyl-4-(tert-butyldimethylsilyl)oxypiperidine depends on its specific application. In organic synthesis, it acts as a protecting group or a reactive intermediate. In biological systems, the methanesulphonyl group can interact with nucleophiles, while the tert-butyldimethylsilyl group can provide steric protection. The exact molecular targets and pathways involved would depend on the specific context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
tert-Butyldimethylsilyl chloride: Used as a protecting group for alcohols in organic synthesis.
Methanesulfonyl chloride: Used to introduce methanesulphonyl groups into organic molecules.
1-Boc-4-hydroxypiperidine: A piperidine derivative used in organic synthesis.
Uniqueness
1-Methanesulphonyl-4-(tert-butyldimethylsilyl)oxypiperidine is unique due to the presence of both methanesulphonyl and tert-butyldimethylsilyl groups, which confer distinct reactivity and stability properties. This combination allows for selective reactions and protection strategies in complex synthetic routes.
Properties
CAS No. |
647014-32-2 |
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Molecular Formula |
C12H27NO3SSi |
Molecular Weight |
293.50 g/mol |
IUPAC Name |
tert-butyl-dimethyl-(1-methylsulfonylpiperidin-4-yl)oxysilane |
InChI |
InChI=1S/C12H27NO3SSi/c1-12(2,3)18(5,6)16-11-7-9-13(10-8-11)17(4,14)15/h11H,7-10H2,1-6H3 |
InChI Key |
JOXIDYQDCXKVCB-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)[Si](C)(C)OC1CCN(CC1)S(=O)(=O)C |
Origin of Product |
United States |
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